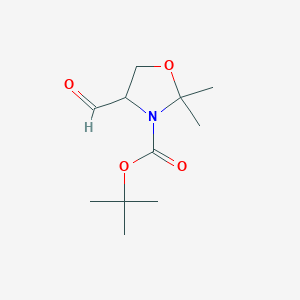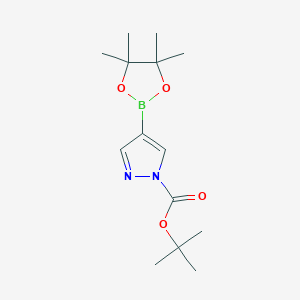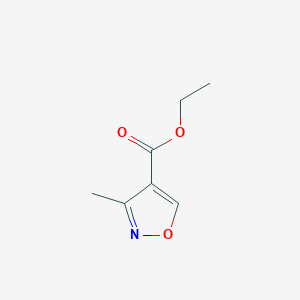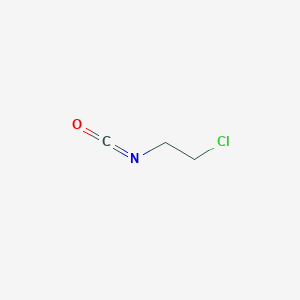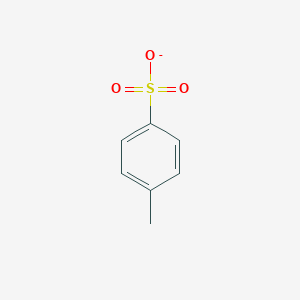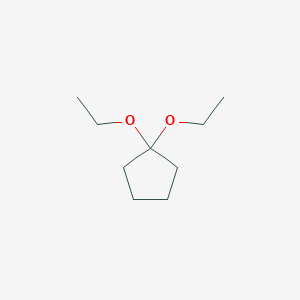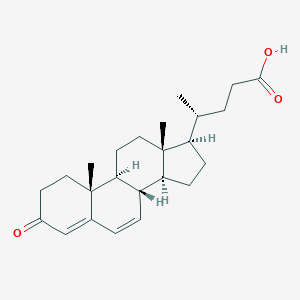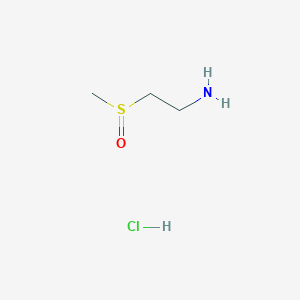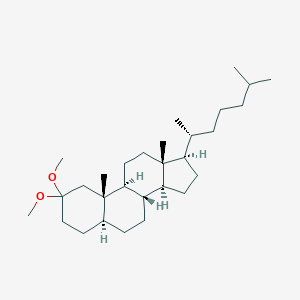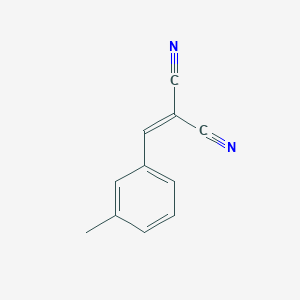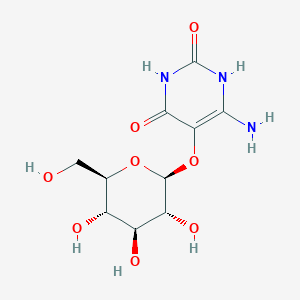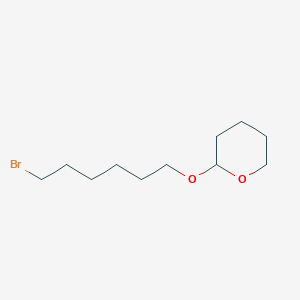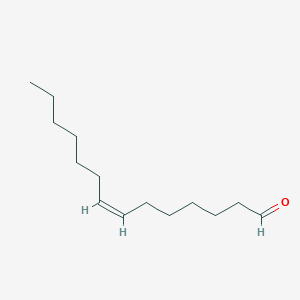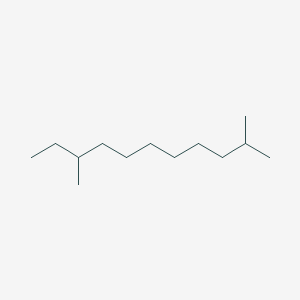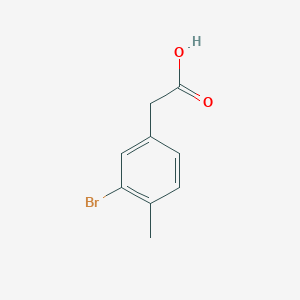
2-(3-Bromo-4-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-Bromo-4-methylphenyl)acetic acid is a brominated aromatic acetic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its characteristics. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, has been synthesized and analyzed, providing a potential framework for understanding the structure and reactivity of the target compound .
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves regioselective bromination. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of 2-(3-Bromo-4-methylphenyl)acetic acid, with the expectation of a high yield and regioselectivity.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents on the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . This information can be extrapolated to predict that in 2-(3-Bromo-4-methylphenyl)acetic acid, the methyl group would also be coplanar or nearly coplanar with the phenyl ring, affecting the compound's overall geometry and possibly its reactivity.
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various substitution reactions. For instance, bromination and nitration reactions of benzo[b]thiophen derivatives have been studied, showing the influence of substituents on the reaction outcome . Although not directly related to 2-(3-Bromo-4-methylphenyl)acetic acid, these studies indicate that the presence of a bromine atom on the aromatic ring can significantly affect the compound's reactivity in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents, such as methoxy or methyl groups, can affect properties like acidity, boiling point, and solubility . Additionally, the presence of strong hydrogen-bonded dimers in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggests that similar intermolecular interactions could be expected for 2-(3-Bromo-4-methylphenyl)acetic acid, potentially influencing its melting point and solubility in various solvents .
Aplicaciones Científicas De Investigación
Synthesis of Bromo-Derivatives
2-(3-Bromo-4-methylphenyl)acetic acid can be synthesized via regioselective bromination of precursors. The process yields specific bromo-derivatives, which have varied applications in organic chemistry due to the properties imparted by the bromine atom, such as electron-withdrawing capability and reactivity in coupling reactions (Guzei, Gunderson, & Hill, 2010).
Catalysis in Cross-Coupling Reactions
The compound plays a role in cross-coupling reactions, specifically in Suzuki–Miyaura reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the bromine atom in the compound makes it a suitable candidate for these reactions, contributing to the synthesis of various biaryl and heterobiaryl structures (Nájera, Gil-Moltó, & Karlström, 2004).
Applications in Analytical and Material Sciences
Study of Halogen Substitution Effects
The compound is used to understand the effects of halogen substitution on the properties of phenylacetic acids. Research involving halogenated phenylacetic acids, including 2-(3-Bromo-4-methylphenyl)acetic acid, focuses on their reactivity, acidity, and vibrational spectra. These studies are crucial for designing molecules with desired chemical properties and for applications in various fields of chemistry and material sciences (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Investigation of Non-Linear Optical Properties
The compound is used in the synthesis of derivatives that are analyzed for their non-linear optical properties. This is vital for applications in optoelectronics and photonics, where materials with non-linear optical properties are essential for the development of new optical devices (Rizwan et al., 2021).
Applications in Biochemistry and Environmental Sciences
Antioxidant Activity Studies
Derivatives of 2-(3-Bromo-4-methylphenyl)acetic acid are isolated from natural sources like marine algae and are studied for their antioxidant activities. These studies are crucial for understanding the role of these compounds in protecting against oxidative stress and their potential use in pharmaceuticals and food preservation (Li et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromo-4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUORGSHKJVFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

